Krasg12D-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Krasg12D-IN-1 is a small-molecule inhibitor specifically designed to target the KRAS G12D mutation, which is frequently found in various cancers, including pancreatic ductal adenocarcinoma and non-small cell lung cancer . This mutation results in the continuous activation of the KRAS protein, leading to uncontrolled cell proliferation and tumor growth . This compound aims to inhibit this aberrant signaling pathway, offering a potential therapeutic option for patients with KRAS G12D-driven cancers .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Krasg12D-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions . Common reagents used in these reactions include palladium catalysts, organic solvents, and various protecting groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound requires optimization of reaction conditions to achieve high yields and purity . This involves scaling up the synthetic routes, using continuous flow reactors, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization . Quality control measures are essential to ensure the consistency and efficacy of the final product .
化学反应分析
Types of Reactions
Krasg12D-IN-1 undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique chemical and biological properties . These derivatives can be further studied to understand their potential therapeutic applications .
科学研究应用
Krasg12D-IN-1 has a wide range of scientific research applications, including:
作用机制
Krasg12D-IN-1 exerts its effects by binding to the KRAS G12D protein and inhibiting its activity . This binding prevents the protein from interacting with downstream signaling molecules, thereby blocking the activation of pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway . The inhibition of these pathways leads to reduced cell proliferation, induction of apoptosis, and suppression of tumor growth .
相似化合物的比较
Similar Compounds
Several compounds are similar to Krasg12D-IN-1, including:
MRTX1133: A potent KRAS G12D inhibitor that has shown promising results in preclinical studies.
TH-Z835: Another KRAS G12D inhibitor that forms a salt bridge with the Asp12 residue of the KRAS protein.
Deuterated Compounds: These compounds have been designed to enhance the stability and efficacy of KRAS G12D inhibitors by replacing hydrogen atoms with deuterium.
Uniqueness of this compound
This compound stands out due to its high specificity and binding affinity for the KRAS G12D protein . Its unique chemical structure allows it to effectively inhibit the KRAS G12D mutation, making it a valuable tool for both research and therapeutic applications .
属性
分子式 |
C34H30F4N6O2 |
---|---|
分子量 |
632.6 g/mol |
IUPAC 名称 |
4-[4-[(1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-yl]-2-[dideuterio-[6-(difluoromethylidene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methoxy]-8-fluoropyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol |
InChI |
InChI=1S/C34H30F4N6O2/c1-2-23-26(35)7-4-18-10-22(45)11-24(27(18)23)29-28(36)30-25(13-39-29)32(43-15-20-5-6-21(16-43)40-20)42-33(41-30)46-17-34-8-3-9-44(34)14-19(12-34)31(37)38/h1,4,7,10-11,13,20-21,40,45H,3,5-6,8-9,12,14-17H2/t20-,21+,34?/i17D2 |
InChI 键 |
CPGQPOXVSPWIPH-OSKRIYFASA-N |
手性 SMILES |
[2H]C([2H])(C12CCCN1CC(=C(F)F)C2)OC3=NC4=C(C(=NC=C4C(=N3)N5C[C@H]6CC[C@@H](C5)N6)C7=C8C(=CC(=C7)O)C=CC(=C8C#C)F)F |
规范 SMILES |
C#CC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CC(=C(F)F)C8)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。